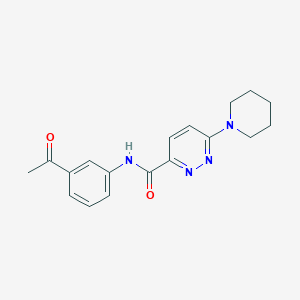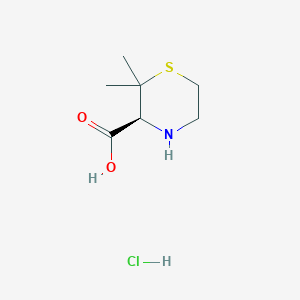
(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrochloric acid is a strong inorganic acid, which is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell . Carboxylic acids are organic compounds that contain a carboxyl group. The general formula of a carboxylic acid is R-COOH, where R refers to the rest of the molecule .
Synthesis Analysis
Hydrochloric acid can be produced industrially by the reaction of hydrogen and chlorine gases, or as a byproduct of the chlorination of organic compounds .Molecular Structure Analysis
The molecular structure of hydrochloric acid consists of one hydrogen atom and one chlorine atom. The bond between these atoms is polar due to the electronegativity difference between hydrogen and chlorine .Chemical Reactions Analysis
Hydrochloric acid is a strong acid, meaning it completely ionizes in aqueous solution. It can react with bases to form salts and water . It also reacts with metals and metal oxides .Physical And Chemical Properties Analysis
Hydrochloric acid is a colorless, pungent liquid. It has a high density (1.18 g/cm³) and its boiling and melting points are concentration-dependent .Scientific Research Applications
Pharmacological Applications
One study investigated the pharmacological profile of a related compound, highlighting its potential as a neuroprotective agent and its activity against the NMDA receptor glycine-binding site. This compound exhibited competitive inhibition of glycine binding, suggesting its utility in neurological conditions where NMDA receptor activity is implicated, such as epilepsy and neurodegenerative diseases (Ohtani et al., 2002).
Synthetic Applications
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, derived from dimethoxyacetaldehyde and serine methyl ester, demonstrates the compound's utility in peptidomimetic chemistry. This work supports its application in developing novel peptides and peptidomimetics, crucial for drug discovery and material science (Sladojevich et al., 2007).
Structural and Materials Science
Another area of application involves the structural analysis of N-(ω-carboxyalkyl)morpholine hydrochlorides. These studies provide insights into the molecular and crystal structure of such compounds, enhancing our understanding of their physical and chemical properties. This knowledge is crucial for the development of new materials with specific optical or electronic characteristics (Dega-Szafran et al., 2001).
Antitumor and Antiviral Research
Research on organotin carboxylates based on amide carboxylic acids, including morpholine derivatives, has revealed their potential in antitumor activity. Such studies are pivotal for the development of new chemotherapeutic agents (Xiao et al., 2017). Additionally, some derivatives have been evaluated for their antiviral activity, although specific compounds related to dimethylthiomorpholine-3-carboxylic acid showed limited effectiveness in this area (Ivashchenko et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3S)-2,2-dimethylthiomorpholine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10)8-3-4-11-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMQVZIUEASAKB-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NCCS1)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(6-chloropyridine-3-carbonyloxy)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2809054.png)
![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)

![2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2809058.png)

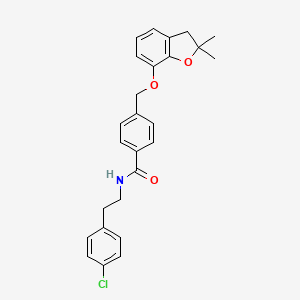
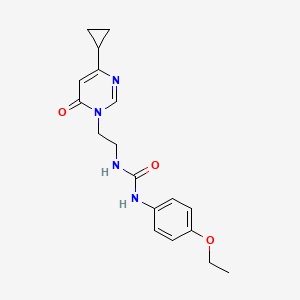
![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)
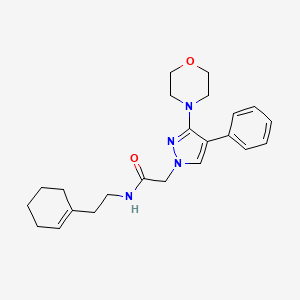

![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)
